molecular formula C11H15NO3 B041194 (2r,3s)-3-Phenylisoserine ethyl ester CAS No. 143615-00-3

(2r,3s)-3-Phenylisoserine ethyl ester

Cat. No.: B041194
CAS No.: 143615-00-3
M. Wt: 209.24 g/mol
InChI Key: PIYPODQNLLWXJG-VHSXEESVSA-N
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Description

(2r,3s)-3-Phenylisoserine ethyl ester is a chiral compound with significant importance in the field of organic chemistry. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of taxol, a prominent anticancer drug. The compound’s unique stereochemistry makes it a valuable building block in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r,3s)-3-Phenylisoserine ethyl ester typically involves the stereoselective reduction of 2-keto-3-(N-benzoylamino)-3-phenylpropionic acid ethyl ester. This reduction can be achieved using microbial cultures or enzymatic processes, which offer high enantioselectivity and yield . The reaction conditions often include the use of specific microbial strains such as Hansenula polymorpha and Candida fabianii, which effectively reduce the keto group to the desired alcohol .

Industrial Production Methods

Industrial production of this compound involves large-scale microbial synthesis. The process is optimized to achieve high yields and enantiomeric excesses, making it suitable for pharmaceutical applications. The use of bioreactors and controlled fermentation conditions ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

(2r,3s)-3-Phenylisoserine ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include microbial cultures for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions are typically mild, ensuring high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted esters, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

(2r,3s)-3-Phenylisoserine ethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2r,3s)-3-Phenylisoserine ethyl ester involves its role as an intermediate in enzymatic reactions. The compound interacts with specific enzymes, facilitating the reduction or oxidation of functional groups. Its molecular targets include various enzymes involved in the synthesis of complex molecules, such as those in the taxol biosynthesis pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2r,3s)-3-Phenylisoserine ethyl ester is unique due to its specific stereochemistry, which makes it highly valuable in the synthesis of enantiomerically pure pharmaceuticals. Its ability to undergo selective reactions with high enantioselectivity sets it apart from other similar compounds .

Properties

IUPAC Name

ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYPODQNLLWXJG-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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